![molecular formula C14H8N2 B1598068 [1,1'-Biphenyl]-3,3'-dicarbonitrile CAS No. 36852-02-5](/img/structure/B1598068.png)
[1,1'-Biphenyl]-3,3'-dicarbonitrile
Overview
Description
“[1,1’-Biphenyl]-3,3’-dicarbonitrile” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Scientific Research Applications
Aggregation-Induced Emission (AIE)
3,3’-Dicyanobiphenyl: has potential applications in the field of Aggregation-Induced Emission (AIE) . AIE is a phenomenon where non-luminescent molecules in solutions show bright emission upon aggregate formation due to the restriction of intramolecular motions. This property is particularly useful for developing new luminescent materials that avoid the aggregation-caused fluorescence quenching effect common in traditional fluorophores .
Organic Electronics
In organic electronics, 3,3’-Dicyanobiphenyl derivatives can be utilized to create organic light-emitting diodes (OLEDs) with high current efficiency and excellent external quantum efficiency. The compound’s ability to form aggregates with enhanced brightness makes it a candidate for improving OLED performance .
Biomedical Research
The unique photophysical properties of 3,3’-Dicyanobiphenyl make it suitable for biomedical applications, such as the development of molecular probes for disease diagnosis, cell tracking, and image-guided surgery. Its role in AIE can be exploited to create probes that light up in response to specific biological processes .
Physical Process Monitoring
3,3’-Dicyanobiphenyl: can be used to monitor physical processes like glass transition, polymerization, and self-assembly. The AIE property allows for the visualization of these processes, which is valuable for understanding material behaviors and developing new materials .
Antimicrobial Agents
Derivatives of 3,3’-Dicyanobiphenyl have shown promise as potential antimicrobial agents. Research indicates that certain biphenyl derivatives exhibit inhibitory activities against Gram-negative bacteria, suggesting possible applications in developing new antibiotics .
Chemical Synthesis
The compound can serve as a precursor in the synthesis of complex organic molecules. Its cyano groups can undergo various chemical reactions, making it a versatile building block for synthesizing natural products and other valuable compounds .
Nanomaterials Engineering
Due to its structural properties, 3,3’-Dicyanobiphenyl can be used in the engineering of nanomaterials. It can contribute to the design of nanostructures with specific physicochemical properties for targeted applications in nanomedicine and other nanotechnological fields .
Environmental Science
While not directly related to 3,3’-Dicyanobiphenyl , biphenyl compounds have been studied for their environmental impact and applications. Understanding the behavior and applications of similar compounds can provide insights into the potential environmental applications or implications of 3,3’-Dicyanobiphenyl .
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to interact with silver (i) salts, forming different coordination compounds .
Mode of Action
3,3’-Dicyanobiphenyl, when reacted with silver (I) salts, gives rise to different coordination compounds. The crystal structures of these compounds have 1:1 ligand:cation ratios . This suggests that 3,3’-Dicyanobiphenyl interacts with its targets, leading to changes in their coordination environments .
Result of Action
Its ability to form different coordination compounds when reacted with silver (i) salts suggests that it may induce structural changes in its targets .
properties
IUPAC Name |
3-(3-cyanophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJNOUAWHQIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362679 | |
Record name | 3,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3'-dicarbonitrile | |
CAS RN |
36852-02-5 | |
Record name | 3,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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